Crisaborole diamer

Beschreibung

Significance of Molecular Aggregation and Dimerization in Organic Chemistry

Molecular aggregation and dimerization are fundamental processes in organic chemistry, driven by non-covalent interactions such as hydrogen bonds and van der Waals forces. researchgate.net The formation of these assemblies can dramatically alter a molecule's properties, including its solubility, stability, and reactivity. researchgate.netaip.org In the context of drug development, dimerization can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. nih.gov The self-assembly of molecules into dimers or larger aggregates is a widespread phenomenon observed in numerous cellular processes. nih.gov

Overview of Benzoxaborole Class Dimerization Phenomena

Benzoxaboroles are a class of organoboron compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. mdpi.comresearchgate.netenamine.net A key characteristic of many benzoxaboroles is their tendency to form dimers in the solid state. nih.govresearchgate.net This dimerization is typically mediated by the formation of hydrogen bonds between the boronic acid hydroxyl groups of two separate molecules, creating a stable, centrosymmetric structure. researchgate.netresearchgate.net

The propensity for dimerization within the benzoxaborole class is influenced by the substituents on the benzoxaborole ring system. rsc.orgrsc.org For instance, simple halogen, alkyl, or alkoxy derivatives strongly favor a dimeric structure. rsc.orgrsc.org However, the presence of certain functional groups can lead to different structural motifs, such as the formation of infinite molecular chains or intramolecular hydrogen bonds. rsc.orgrsc.org A comprehensive analysis of benzoxaborole crystal structures reveals that a dimeric motif is observed in a significant portion of cases. rsc.orgrsc.org

Specific Research Focus on Crisaborole (B606811) Dimeric Structures and Their Origins

Crisaborole, a benzoxaborole derivative, is a nonsteroidal topical medication. wikipedia.orgnih.gov As a member of the benzoxaborole class, the potential for Crisaborole to form dimeric structures has been a subject of scientific interest. Research has shown that some synthetic routes for Crisaborole can lead to the formation of dimer and trimer impurities, necessitating additional purification steps. google.com

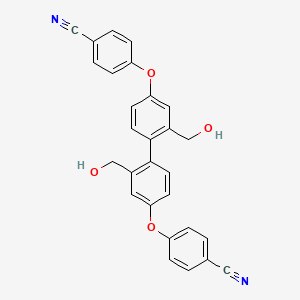

A specific dimeric impurity of Crisaborole has been identified and characterized. This "Crisaborole diamer" has a distinct molecular formula and weight. The formation of such dimeric species is an important consideration in the manufacturing and quality control of Crisaborole.

Data on Crisaborole and its Dimer

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Crisaborole | C₁₄H₁₀BNO₃ | 251.1 | 906673-24-3 |

| Crisaborole Dimer Impurity | C₂₈H₂₀N₂O₄ | 448.5 | Not Available |

Data sourced from multiple chemical and safety data sheets. wikipedia.orgslideshare.netcleanchemlab.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2254541-79-0 |

|---|---|

Molekularformel |

C28H20N2O4 |

Molekulargewicht |

448.5 g/mol |

IUPAC-Name |

4-[4-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl]-3-(hydroxymethyl)phenoxy]benzonitrile |

InChI |

InChI=1S/C28H20N2O4/c29-15-19-1-5-23(6-2-19)33-25-9-11-27(21(13-25)17-31)28-12-10-26(14-22(28)18-32)34-24-7-3-20(16-30)4-8-24/h1-14,31-32H,17-18H2 |

InChI-Schlüssel |

UWNXSZBSYAINRD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)C#N)CO)CO |

Herkunft des Produkts |

United States |

Molecular Architecture and Spectroscopic Characterization of Crisaborole Dimeric Forms

Elucidation of Dimeric Structural Conformations

The dimerization of crisaborole (B606811) is primarily understood through its solid-state behavior and the identification of related impurities. These conformations are dictated by non-covalent interactions and, in some cases, covalent linkages.

Hydrogen-Bonded Dimer Formation in Solid State

In the solid state, crisaborole, like other benzoxaboroles, can form dimeric structures stabilized by intermolecular hydrogen bonds. researchgate.net Research on related benzoxaborole compounds shows they frequently crystallize as centrosymmetric dimers featuring two intermolecular hydrogen bonds between the hydroxyl groups of the oxaborole rings. researchgate.netresearchgate.net This interaction is a common and robust supramolecular synthon in similar molecular structures, leading to predictable packing arrangements. rsc.org

Crisaborole itself is known to exist in different polymorphic forms, which are distinct crystalline structures of the same compound. researchgate.net These polymorphs, designated as Form I and Form II, arise from different conformations of the hydroxyl group on the oxaborole ring. researchgate.netresearchgate.net The formation of hydrogen-bonded dimers is a key feature influencing the crystal packing and stability of these polymorphs. The interaction typically involves the boronic acid hydroxyl groups, forming a characteristic R²₂(8) ring motif. rsc.org

Table 1: Polymorphic Forms of Crisaborole

| Form | Conformation of Oxaborole Hydroxyl Group | Discovery Context |

|---|---|---|

| Form I | syn | Identified from commercial suppliers. researchgate.netresearchgate.net |

| Form II | anti | Identified from different commercial suppliers. researchgate.netresearchgate.net |

| Form III | Not specified | Obtained upon heating Form I or Form II. researchgate.netresearchgate.net |

Stereochemical Analysis of Dimeric Arrangements

Single-crystal X-ray analysis has been instrumental in determining these arrangements, revealing how the two monomeric units are positioned relative to one another in the solid state. researchgate.netresearchgate.net The centrosymmetric nature of these dimers in related compounds implies that the two molecules are arranged in an inverted relationship around a central point. researchgate.net

Identification of Potential Covalently Linked Dimeric Species

Beyond non-covalent dimers, covalently linked dimeric species of crisaborole have been identified, primarily as process-related impurities formed during synthesis. clearsynth.comgoogle.com These impurities represent a different class of dimer where the two crisaborole monomers are joined by a covalent bond rather than a weaker hydrogen bond.

One such identified species is referred to as "Crisaborole Dimer Impurity" or "Crisaborole Impurity 15". clearsynth.comclearsynth.com The chemical name for one such impurity, 4-(4-(4-bromo-3-((1-ethoxyethoxy)methyl)phenoxy)-3-((1-ethoxyethoxy)methyl)phenoxy)benzonitrile, suggests a complex linkage that may arise from side reactions of synthetic intermediates. clearsynth.com Another systematically named dimer is Benzonitrile, 4,4'-[[2,2'-bis(hydroxymethyl)[1,1'-biphenyl]-4,4'-diyl]bis(oxy)]bis-. ncats.io The presence of these impurities is a known challenge in the chemical synthesis of crisaborole, sometimes necessitating additional purification steps to remove them. google.com

Table 2: Examples of Covalently Linked Crisaborole-Related Dimers

| Common Name | Chemical Name | Context |

|---|---|---|

| Crisaborole Dimer Impurity | Benzonitrile, 4,4'-[[2,2'-bis(hydroxymethyl)[1,1'-biphenyl]-4,4'-diyl]bis(oxy)]bis- | Synthetic Impurity. clearsynth.comncats.io |

| Crisaborole Impurity 15 | 4-(4-(4-bromo-3-((1-ethoxyethoxy)methyl)phenoxy)-3-((1-ethoxyethoxy)methyl)phenoxy)benzonitrile | Synthetic Impurity. clearsynth.com |

Advanced Spectroscopic Probes for Dimer Identification and Structural Analysis

A suite of advanced spectroscopic techniques is essential for identifying the presence of dimers and elucidating their specific structures, both in the solid state and in solution.

Vibrational Spectroscopy (FTIR, Raman) for Mode Splitting Analysis Indicative of Dimerization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for detecting dimerization in the solid state. A direct spectroscopic consequence of the formation of a centrosymmetric, hydrogen-bonded dimer is the splitting of vibrational modes. researchgate.net For a given vibrational mode in the monomer (e.g., the O-H stretch), the coupling across the hydrogen bonds in the dimer leads to the appearance of two new bands: a symmetric and an antisymmetric vibration. researchgate.net

This phenomenon, governed by mutual exclusion rules for centrosymmetric structures, means that a mode that is Raman active may be IR inactive, and vice-versa. Analysis of these split modes provides definitive evidence of dimer formation and can be used to probe the strength of the intermolecular hydrogen bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimeric State Analysis in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information at the atomic level. In solution, ¹H, ¹³C, and ¹¹B NMR are used to characterize the monomeric form of crisaborole and related benzoxaboroles. researchgate.netresearchgate.net While strong hydrogen-bonded dimers are less prevalent in solution, NMR can detect changes in chemical shifts, particularly of the hydroxyl proton, that may indicate transient dimer formation or solvent interactions.

In the solid state, solid-state NMR (ssNMR) is particularly valuable. It can directly probe the local environment of atoms involved in hydrogen bonding. nih.gov For instance, ¹⁵N ssNMR has been used to distinguish between hydrogen-bonded co-crystals and proton-transfer salts in organic acid-base complexes. nih.gov Similarly, ssNMR can be applied to crisaborole to analyze the specific nuclei (¹H, ¹³C, ¹¹B, ¹⁵N) within the dimeric structure, providing data that complements X-ray diffraction results and confirms the nature of the hydrogen-bonding interactions. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Dimer Geometry Elucidation

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For benzoxaboroles, including Crisaborole, this method has been instrumental in characterizing the geometry of their dimeric structures. researchgate.netrsc.org

In the solid state, Crisaborole molecules self-assemble into centrosymmetric dimers through intermolecular hydrogen bonds. researchgate.net This arrangement is a characteristic and recurring motif for arylboronic acids and their derivatives like benzoxaboroles. rsc.org The primary interaction involves the hydroxyl groups of the oxaborole rings from two separate molecules. rsc.org This results in the formation of a stable, eight-membered ring system, which is designated by the graph-set notation R²₂(8). rsc.org

Studies on Crisaborole have identified at least two polymorphic forms, termed Form I and Form II, which differ in the conformation of the hydroxyl group of the oxaborole ring (syn- or anti-). researchgate.netresearchgate.net Despite these conformational differences in the monomer, the fundamental R²₂(8) dimeric hydrogen-bonding motif is the consistent and dominant feature in the crystal packing. researchgate.netrsc.org The geometry of this dimer, as revealed by X-ray diffraction, provides critical data such as the distance between the oxygen atoms of the interacting hydroxyl groups (O···O distance) and the angles of the hydrogen bonds, which are essential inputs and validation points for computational models. nih.gov For example, in closely related benzosiloxaboroles, which also form these characteristic dimers, the O···O distance is typically measured around 2.78 to 2.79 Å. nih.gov

Theoretical and Computational Modeling of Dimeric States

To complement experimental findings, theoretical and computational chemistry offers powerful tools to investigate the energetic and dynamic properties of the Crisaborole dimer. These methods provide insights into the stability, formation, and behavior of the dimeric species that are not accessible through experimental techniques alone.

Quantum Chemical Calculations of Dimerization Energies and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to quantify the energetic favorability of dimerization. nih.govrjb.ro These calculations can determine the interaction energy between two Crisaborole monomers, providing a measure of the dimer's stability. The interaction energy is calculated by subtracting the energies of the individual, isolated monomers from the total energy of the optimized dimer complex. This calculation often includes a correction for the basis set superposition error (BSSE) to ensure accuracy. nih.gov

For benzoxaborole and benzosiloxaborole dimers, which share the same hydrogen-bonding motif as Crisaborole, DFT calculations have established significant interaction energies. nih.govresearchgate.net The formation of the R²₂(8) hydrogen-bonded dimer is an exothermic and spontaneous process. rjb.ro The calculated interaction energies for these types of dimers are typically in the range of -50 to -80 kJ/mol, indicating a strong and stable association. nih.govresearchgate.net For instance, DFT calculations (M06-2X/6-311++G(d,p) level of theory) for a closely related ethynyl-substituted benzosiloxaborole dimer yielded an interaction energy of -53.4 kJ/mol. rsc.org The stability of the dimer is primarily attributed to the charge transfer occurring between the oxygen lone pair (n) of one monomer and the antibonding sigma orbital (σ*) of the O-H bond of the other monomer. rjb.ro

Table 1: Calculated Interaction Energies for Related Benzoxaborole-type Dimers

| Compound Family | Computational Method | Calculated Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|

| Benzoxaborole Analogues | Not Specified | ~ -80 | researchgate.net |

| Benzoxa- and Benzosiloxaboroles | DFT | ~ -58 | rsc.org |

| Ethynyl-substituted Benzosiloxaborole | M06-2X/6-311++G(d,p) | -53.4 | rsc.org |

This table presents data for compounds structurally related to Crisaborole that exhibit the same fundamental dimeric hydrogen-bonding motif.

Molecular Dynamics Simulations of Dimer Formation and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a method to study the dynamic behavior of molecules over time. nih.govyoutube.com While quantum chemical calculations provide a static picture of the dimer's stability, MD simulations can model the entire process of dimer formation, revealing the pathways and intermediate states involved as two Crisaborole monomers associate in a simulated environment (e.g., in solution or approaching a crystal surface). nih.gov

An MD simulation for Crisaborole would begin by placing two or more monomers in a simulation box under defined conditions of temperature and pressure. researchgate.net By applying a suitable force field—a set of empirical energy functions that describe the potential energy of the system—the simulation calculates the forces on each atom and solves Newton's equations of motion to track their trajectories over time. nih.gov

These simulations can visualize the recognition and binding process, showing how the monomers orient themselves to form the optimal hydrogen-bonding geometry of the R²₂(8) motif. youtube.com Furthermore, MD can be used to analyze the stability of the dimer by observing its behavior over extended simulation times, including the potential for dissociation or conformational changes. researchgate.net The simulations provide detailed information on the fluctuations of intermolecular distances, the persistence of hydrogen bonds, and the role of surrounding solvent molecules in the dimerization process. youtube.com

Prediction of Dimeric Conformations and Associated Spectroscopic Properties

Computational methods are also employed to predict the various possible conformations of the Crisaborole dimer and their corresponding spectroscopic signatures. researchgate.net By performing conformational searches using molecular mechanics or DFT, researchers can identify low-energy dimeric structures beyond the one observed in the crystal.

Once stable dimeric conformations are identified, their spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) vibrational spectra, can be calculated. researchgate.net For example, DFT-based methods like GIPAW (Gauge-Including Projector-Augmented Wave) can predict solid-state NMR chemical shifts for the atoms in the dimer. researchgate.net These predicted spectra can then be compared with experimental data from solid-state NMR or Raman spectroscopy to validate the computed structure or to help assign experimental peaks to specific atoms within the dimeric assembly. researchgate.netresearchgate.net The formation of the hydrogen-bonded dimer leads to characteristic shifts in the vibrational frequencies of the O-H group in the IR spectrum and changes in the chemical shifts of the boron (¹¹B) and carbon (¹³C) atoms in the NMR spectra, all of which can be modeled computationally. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| Crisaborole | 5-(4-Cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole; AN2728 |

| Benzoxaborole | 1,3-dihydro-1-hydroxy-2,1-benzoxaborole |

| Benzosiloxaborole |

Formation Pathways and Control of Crisaborole Dimerization

Dimer Formation as a Synthetic Byproduct and Impurity

Mechanistic studies have identified that the formation of dimer and trimer impurities is particularly prevalent in synthetic routes that employ organolithium reagents, such as n-butyl lithium, in conjunction with trialkyl borates. google.comepo.orggoogleapis.com These reagents are typically used for the borylation step, which is crucial for creating the benzoxaborole ring of the crisaborole (B606811) molecule. google.comgoogleapis.com The use of these specific reagents is known to invoke the side reactions that lead to the generation of these impurities. epo.orggoogleapis.com

The yield of dimeric and trimeric impurities is strongly influenced by the specific reagents and conditions used in the synthesis. google.comepo.org Older, prior art processes are particularly susceptible to this issue. googleapis.com The key factors that promote the formation of these byproducts include:

Reagents : The combination of n-butyl lithium and a trialkyl borate (B1201080) is a primary driver for the formation of dimer and trimer impurities. google.comepo.org N-butyl lithium is a hazardous reagent that can lead to lower yields and higher impurity levels. epo.orggoogleapis.com

Temperature : These reactions are often conducted at cryogenic temperatures, such as -78°C, a condition which is difficult to manage on a commercial scale and is associated with the impurity-forming pathway. google.comepo.org

Table 1: Factors Influencing Dimer Impurity Formation in Crisaborole Synthesis

| Factor | Description | Impact on Dimer Yield | Source(s) |

| Reagents | Use of n-butyl lithium and trialkyl borates. | Invokes the formation of dimer and trimer impurities. | google.comepo.orggoogleapis.com |

| Temperature | Cryogenic conditions (e.g., -78°C). | Associated with the reaction pathway that generates impurities. | google.comepo.org |

To address the challenges posed by impurity formation, improved and alternative synthetic routes have been developed. These strategies focus on avoiding the problematic reagents and conditions that lead to dimerization. epo.orggoogleapis.com A key innovation is the replacement of the n-butyl lithium-based borylation step with a process utilizing a transition metal catalyst. google.com

Key mitigation strategies include:

Alternative Borylation Reagents : Utilizing pinacolborane or bis(pinacolato)diboron (B136004) in place of trialkyl borates. google.comgoogleapis.com

Catalysis : Employing a transition metal catalyst, such as a palladium-based catalyst, for the borylation step. google.com

Avoiding Hazardous Reagents : The newer processes are designed to completely avoid the use of highly flammable and hazardous n-butyl lithium. epo.org

These modern synthetic approaches minimize the formation of byproducts, resulting in a higher purity of crisaborole. google.com This circumvents the need for laborious and costly purification methods like flash column chromatography, making the process more suitable for industrial-scale production. google.comepo.org

Table 2: Mitigation Strategies for Impurity Generation in Chemical Synthesis

| Strategy | Description | Outcome | Source(s) |

| Alternative Reagents | Use of pinacolborane or bis(pinacolato)diboron. | Avoids the primary cause of dimer formation. | google.comgoogleapis.com |

| Transition Metal Catalysis | Introduction of a palladium catalyst for the borylation step. | Enables an alternative reaction pathway that does not generate the impurities. | google.com |

| Process Optimization | Avoiding n-butyl lithium and cryogenic temperatures. | Increases safety, yield, and purity while simplifying the manufacturing process. | google.comepo.org |

Self-Association and Supramolecular Assembly in the Solid State

In contrast to the undesirable formation of impurities during synthesis, the dimerization of crisaborole in the solid state is a fundamental aspect of its crystal structure. This self-association is driven by specific, non-covalent interactions that dictate the packing of molecules in the crystal lattice.

The primary driving force for dimerization in the solid state is intermolecular hydrogen bonding. researchgate.netresearchgate.net X-ray diffraction studies have revealed that benzoxaboroles, including crisaborole, typically form centrosymmetric dimers. researchgate.netresearchgate.net This structural motif is characterized by the formation of two intermolecular hydrogen bonds between the hydroxyl (B-OH) groups of two neighboring crisaborole molecules. researchgate.netresearchgate.net This interaction creates a stable, head-to-tail dimeric pair which is a recurring structural theme in this class of compounds. acs.orgrsc.org The formation of these hydrogen-bonded dimers leads to modifications in the vibrational properties of the molecule, which can be observed using spectroscopic techniques. researchgate.netresearchgate.net

Table 3: Intermolecular Forces in Crisaborole Solid-State Dimerization

| Intermolecular Force | Description | Role in Dimerization | Source(s) |

| Hydrogen Bonding | Interaction between the hydroxyl group (B-OH) of one molecule and the oxaborole ring of an adjacent molecule. | The primary force responsible for creating stable, centrosymmetric dimers in the crystal lattice. | researchgate.netresearchgate.net |

The phenomenon of polymorphism—the ability of a compound to exist in multiple crystal forms—has a direct impact on the dimeric interactions of crisaborole. researchgate.netacs.org At least three polymorphs of crisaborole have been identified (Form I, Form II, and Form III). researchgate.net These different solid forms arise from variations in the conformation of the crisaborole molecule, specifically the orientation of the hydroxyl group on the oxaborole ring. researchgate.net

Polymorphism : Form I features a syn conformation of the hydroxyl group, while Form II exhibits an anti conformation. researchgate.net This change in molecular shape alters the geometry and packing of the hydrogen-bonded dimers within the crystal lattice, leading to different physicochemical properties for each polymorph. acs.org

Cocrystal Formation : Crystal engineering strategies, such as the formation of cocrystals, can also be used to deliberately modify the dimeric interactions. researchgate.netacs.org A cocrystal of crisaborole with 4,4'-bipyridine (B149096) has been successfully synthesized. researchgate.net By introducing a co-former molecule into the crystal lattice, new or altered hydrogen bonding patterns can be established, providing a method to control the supramolecular assembly and potentially tune the material's properties. osti.gov

Solvent-Mediated Effects on Dimeric Association and Crystallization

The role of the solvent is paramount in directing the equilibrium between the monomeric and dimeric forms of crisaborole and in controlling the subsequent crystallization processes. The solvent's properties, such as polarity, proticity, and its ability to form hydrogen bonds, can significantly influence the intermolecular interactions that lead to dimerization. Furthermore, the solubility of both the monomer and its dimeric form in a given solvent system is a critical determinant for achieving selective crystallization and purification.

Research into boronic acids, the chemical class to which crisaborole belongs, has established that these molecules can associate through the formation of hydrogen-bonded dimers. In the solid state, for instance, phenylboronic acid exists as a hydrogen-bonded dimer. wiley-vch.de The equilibrium between the monomer and a potential hydrogen-bonded crisaborole dimer in solution is heavily influenced by the surrounding solvent. Polar protic solvents, such as alcohols or water, can form strong hydrogen bonds with the hydroxyl group of the crisaborole monomer, effectively solvating it and shifting the equilibrium away from dimerization. Conversely, non-polar, aprotic solvents may favor the formation of self-associated dimers as the intermolecular hydrogen bonds between crisaborole molecules become more energetically favorable than solute-solvent interactions.

Beyond non-covalent association, a covalently linked dimeric impurity of crisaborole has been identified, emphasizing the need to control its formation and facilitate its removal. The purification of crisaborole to remove such impurities often involves recrystallization or slurrying in various solvent systems, including alcohols, ketones, and ethers. nih.gov The success of these purification methods hinges on the differential solubility of the monomer and the dimer in the chosen solvent.

Dimeric Association in Various Solvent Environments

While specific kinetic data for crisaborole dimerization across a range of solvents is not extensively documented in publicly available literature, the principles of solvent-solute interactions provide a framework for understanding these effects. The propensity for dimeric association is a balance between the strength of monomer-monomer interactions and monomer-solvent interactions.

A conceptual summary of how different solvent types are expected to influence the monomer-dimer equilibrium for a non-covalently associated dimer is presented below.

| Solvent Type | Primary Interaction with Monomer | Expected Effect on Dimerization | Example Solvents |

|---|---|---|---|

| Polar Protic | Strong hydrogen bonding with the monomer's hydroxyl group. | Disfavors dimerization by stabilizing the monomer. | Water, Methanol, Ethanol (B145695) |

| Polar Aprotic | Dipole-dipole interactions. Can act as hydrogen bond acceptors. | May slightly disfavor or have a moderate effect on dimerization. | Acetonitrile, Acetone |

| Non-Polar Aprotic | Weak van der Waals forces. | Favors dimerization due to stronger monomer-monomer hydrogen bonding. | Toluene, Hexane |

Solubility and Crystallization Control

The crystallization of either the desired monomer or the dimeric impurity is fundamentally governed by its solubility in the selected solvent or solvent mixture. A successful crystallization process requires the creation of a supersaturated solution from which the target molecule precipitates in a controlled, crystalline form. To selectively crystallize the crisaborole diamer, one would need to identify a solvent system in which the dimer has significantly lower solubility than the monomer at a given temperature.

The solubility of crisaborole has been determined in several common solvents, providing insight into its behavior. researchgate.net This data is crucial for developing crystallization and purification protocols aimed at separating the monomer from potential dimeric species.

| Solvent | Solubility (mg/mL) | Solvent Polarity Parameter (δ) |

|---|---|---|

| Octanol (B41247) | 152.0 | 21.1 |

| Ethanol | 144.0 | 26.0 |

| Propylene Glycol | 76.0 | 30.7 |

| Polyethylene Glycol 400 | 69.0 | 23.9 |

| Transcutol P | 174.0 | 21.5 |

| Isopropyl Myristate | 4.0 | 16.8 |

| Water | 0.02 | 47.9 |

Data sourced from ResearchGate. researchgate.net

The data indicates that crisaborole exhibits high solubility in alcohols like octanol and ethanol and very low solubility in highly hydrophilic (water) and highly hydrophobic (isopropyl myristate) solvents. researchgate.net This wide range of solubilities allows for the use of solvent/anti-solvent techniques for crystallization. For instance, dissolving crisaborole in a good solvent (e.g., ethanol) and then adding a poor solvent (e.g., water) can induce precipitation. The precise conditions of this process would influence whether the monomer, a specific polymorph, or a dimeric impurity crystallizes.

Research on the solid forms of crisaborole has demonstrated that solvent systems are instrumental in obtaining different polymorphs. researchgate.net These findings underscore the sensitivity of crisaborole's crystallization behavior to the solvent environment, a principle that directly applies to the control and isolation of its dimeric form.

| Research Finding | Solvent/Conditions Used | Outcome | Reference |

|---|---|---|---|

| Discovery of Polymorphs I and II | Crystallization from different commercial suppliers, implying different final crystallization solvents. | Isolation of distinct syn- (Form I) and anti- (Form II) conformers. | researchgate.net |

| Formation of Polymorph III | Heating of Form I or Form II. | A new polymorphic form obtained through thermal conversion. | researchgate.net |

| Formation of a Hydrate (B1144303) Crystal Form | Stirring in a methanol:water (1:5) mixed solvent system at 50 °C. | Isolation of a stable hydrate form of crisaborole. | [No specific source from searches] |

| Solvent-Mediated Polymorphic Transformation | Not specified, but described as a method to show the relationship between Forms A and B. | Demonstrates that one polymorph can convert to another in the presence of a suitable solvent. | [No specific source from searches] |

Impact of Dimerization on Chemical Behavior and Preclinical Research Mechanistic Focus

Influence of Dimerization on Compound Stability and Degradation Pathways

The stability of crisaborole (B606811), a benzoxaborole, is influenced by its molecular structure and its propensity to form dimers. Benzoxaboroles are generally more stable than their corresponding phenylboronic acids. This increased stability is attributed to the cyclic structure which reduces the strain on the boron atom. In the solid state, crisaborole exists as polymorphs that are characterized by the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the hydroxyl groups of the oxaborole rings.

While specific degradation pathways for the crisaborole dimer have not been extensively detailed in publicly available literature, the metabolism of crisaborole provides insights into its potential breakdown. In vivo, crisaborole is metabolized through hydrolysis and oxidation into inactive metabolites. The primary pathway involves the cleavage of the oxaborole ring. The stability conferred by the dimeric structure in the solid state may influence its dissolution rate and subsequent metabolism. The hydrogen bonding in the dimer could potentially slow the rate of hydrolysis compared to the monomeric form in an aqueous environment. However, once dissolved and in a biological system, it is likely that an equilibrium between the monomer and dimer exists, with the monomer being the species that undergoes metabolic degradation.

Further research is required to fully elucidate the specific degradation kinetics and pathways of the crisaborole dimer itself, particularly in various formulation matrices and physiological conditions.

Alterations in Spectroscopic and Diffraction Patterns Resulting from Dimerization

The dimerization of crisaborole significantly alters its spectroscopic and diffraction properties, which is evident from the characterization of its different polymorphic forms. X-ray crystallography has confirmed that crisaborole can exist in different crystalline forms, which are based on the syn- and anti-conformations of the hydroxyl group of the oxaborole ring. These polymorphs exhibit distinct diffraction patterns due to the different packing of the dimeric units in the crystal lattice.

The formation of dimers through hydrogen bonding has a notable effect on vibrational spectroscopy. In the infrared (IR) and Raman spectra of crisaborole polymorphs, differences in the vibrational modes, including changes in frequencies and relative intensities of the bands, are observed. These spectral differences are a direct consequence of the molecule-molecule interactions within the crystal unit cells. The hydrogen bonding within the dimer can lead to a splitting of vibrational modes into symmetric and antisymmetric vibrations, providing a spectroscopic signature of dimerization.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool to distinguish between different polymorphic forms and, by extension, the nature of the dimeric association. The chemical shifts in solid-state NMR are sensitive to the local environment of the nuclei, and therefore, the different packing and intermolecular interactions in the various dimeric polymorphs of crisaborole result in distinct NMR spectra.

| Spectroscopic/Diffraction Technique | Impact of Dimerization | Research Findings |

| X-ray Crystallography | Reveals the three-dimensional arrangement of the dimer in the solid state. | Confirms the existence of crisaborole as dimeric structures in different polymorphic forms based on syn- and anti-conformations. |

| Infrared (IR) Spectroscopy | Causes shifts in vibrational frequencies, particularly those involved in hydrogen bonding (e.g., O-H stretch). Can lead to the splitting of vibrational modes. | Different polymorphs of crisaborole show distinct IR spectra, indicating different intermolecular interactions within the dimeric units. |

| Raman Spectroscopy | Provides complementary information to IR spectroscopy regarding vibrational modes affected by dimerization. | Variations in Raman spectra are observed between crisaborole polymorphs, reflecting the different crystalline packing of the dimers. |

| Solid-State NMR Spectroscopy | Sensitive to the local chemical environment, providing distinct spectra for different polymorphic forms of the dimer. | Full characterization of crisaborole polymorphs has been achieved using solid-state NMR, highlighting the structural differences in the dimeric arrangements. |

Theoretical Implications of Dimerization on Molecular Recognition and Target Interactions (e.g., PDE4 binding)

While direct computational studies comparing the binding of monomeric and dimeric crisaborole to PDE4 are not extensively available in the literature, the structural and electronic changes upon dimerization have significant theoretical implications for its interaction with the enzyme.

Steric and Electronic Effects of Dimeric Structures on Potential Ligand-Receptor Binding

The formation of a crisaborole dimer introduces substantial steric bulk compared to the monomer. The active site of PDE4 is a defined pocket, and it is highly probable that the large size of the dimer would sterically hinder its entry and proper orientation within the binding site. The binding of the crisaborole monomer to PDE4 involves specific interactions with key residues and metal ions in the active site. The dimeric structure would likely be unable to achieve the same precise interactions due to its size and the altered accessibility of the key functional groups.

From an electronic standpoint, the hydrogen bonding involved in dimerization alters the electron density distribution around the oxaborole ring and the hydroxyl group. These electronic changes could affect the Lewis acidity of the boron atom, which is crucial for its interaction with the active site of PDE4. The engagement of the hydroxyl groups in dimer formation would also make them unavailable to act as hydrogen bond donors or acceptors with the amino acid residues of the enzyme's active site.

Computational Studies Comparing Monomeric and Dimeric Interaction Profiles with Phosphodiesterase-4 (PDE4) or Other Related Enzymes

Currently, there is a lack of published computational studies that specifically model the interaction of the crisaborole dimer with the PDE4 active site. The existing molecular docking and molecular dynamics simulations have focused on the monomeric form of crisaborole. These studies have been instrumental in understanding how the monomer binds to the catalytic site of PDE4.

Hypothetically, a comparative computational study would likely reveal a significantly lower binding affinity for the dimer compared to the monomer. A molecular docking simulation of the crisaborole dimer into the PDE4 active site would be expected to yield a high positive binding energy (indicating unfavorable binding) or fail to find a stable binding pose altogether due to steric clashes.

To illustrate the likely outcome, a hypothetical comparison of interaction profiles is presented below:

| Feature | Monomeric Crisaborole | Dimeric Crisaborole (Hypothetical) |

| Binding Affinity (Predicted) | Favorable (negative binding energy) | Unfavorable (positive or near-zero binding energy) |

| Steric Fit in Active Site | Fits well into the binding pocket. | Significant steric clashes would likely prevent proper binding. |

| Key Hydrogen Bonds | Forms key hydrogen bonds with active site residues. | The hydroxyl groups involved in dimerization are unavailable for interaction with the enzyme. |

| Interaction with Metal Ions | The oxaborole moiety interacts with the metal ions in the active site. | The orientation of the oxaborole rings in the dimer may prevent optimal interaction with the metal ions. |

| Overall Interaction Profile | Achieves a stable and favorable binding conformation. | Unlikely to achieve a stable binding conformation. |

Analytical Methodologies for Characterization and Quantification of Dimeric Forms

Chromatographic Separation Techniques for Dimer Impurity Profiling and Quantification

Chromatographic techniques are essential for separating impurities from the main API, allowing for accurate profiling and quantification. Given the structural similarity between an API and its dimer, high-resolution separation methods are critical.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile impurities in pharmaceutical substances. Stability-indicating HPLC methods are specifically developed to separate the API from all potential degradation products, including dimers, ensuring that the analytical method is specific and accurate for quantifying the purity of the drug substance. wikipedia.orgchromatographyonline.comresearchgate.net

Method development for Crisaborole (B606811) impurity profiling typically involves screening different stationary phases (columns), mobile phase compositions, and detectors. Reversed-phase HPLC (RP-HPLC) is the most common approach. otago.ac.nz The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. otago.ac.nzresearchgate.netnirmauni.ac.in For instance, a developed method might demonstrate linearity for Crisaborole over a concentration range of 5 to 25 µg/ml. researchgate.netnirmauni.ac.in The goal is to achieve adequate resolution between Crisaborole and all related impurities, including the dimer, which is identified chemically as 4,4'-((2,2'-bis(hydroxymethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile. chemrxiv.org

Several RP-HPLC methods have been published for the analysis of Crisaborole and its impurities. These methods are crucial for routine quality control and stability testing of both the bulk drug and its final dosage forms. wikipedia.orgresearchgate.net

Interactive Table: Published HPLC Methods for Crisaborole Analysis Users can sort and filter the data by clicking on the headers.

| Column | Mobile Phase | Flow Rate (ml/min) | Detector | Application | Reference |

|---|---|---|---|---|---|

| Agilent Eclipse XDB-C18 (3.0 × 150 mm, 3.5 µm) | Water: Acetonitrile (30:70 v/v) | 0.75 | PDA at 254 nm | Determination of Crisaborole | chromatographyonline.com |

| C18 Column | TFA 0.05%: Acetonitrile (55:45 v/v) | 1.0 | UV at 250 nm | Quantification in skin layers | chromatographyonline.com |

| C18 Column | Water: Methanol (30:70 v/v) | Not Specified | UV at 241 nm | Assay and related substances in topical form | researchgate.netotago.ac.nz |

| Acquity UPLC CSH C-18 (100 x 2.1mm, 1.7 µm) | Gradient of 0.1% TFA in Water and 0.1% TFA in Acetonitrile | 0.4 | Not Specified | Stability-indicating assay | wikipedia.org |

| C18 Column | 10 mM Ammonium acetate (B1210297) buffer (pH 4.5): ACN (60:40 v/v) | Not Specified | UV at 241 nm | Determination in bulk formulation | nirmauni.ac.in |

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is a gold standard for the identification of volatile and semi-volatile organic compounds. wikipedia.org The GC separates components of a sample, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum that allows for positive identification. wikipedia.org

However, the application of GC-MS for the analysis of Crisaborole and its dimer is not widely reported in the scientific literature. The primary limitation is the nature of the analytes. The Crisaborole dimer, with a molecular weight of 448.5 g/mol , is a non-volatile compound. uni-freiburg.de GC-MS analysis is typically suited for compounds that can be vaporized without decomposition. The high temperatures used in the GC injection port (often up to 300°C) can cause thermal degradation of thermally labile or non-volatile molecules, leading to the analysis of degradation products rather than the intact molecule of interest. wikipedia.org Therefore, direct GC-MS analysis of a Crisaborole dimer impurity is generally not feasible without chemical derivatization to convert it into a more volatile and thermally stable compound.

Mass Spectrometry for Molecular Weight Confirmation and Structural Elucidation of Dimeric Products

Mass spectrometry (MS) is an indispensable tool for the structural characterization of pharmaceutical impurities. For dimeric products, MS is used to confirm the molecular weight and provide evidence for the proposed structure. Techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful.

The Crisaborole dimer impurity has a molecular formula of C28H20N2O4 and a corresponding molecular weight of approximately 448.5 g/mol . uni-freiburg.de Using LC-MS, the presence of an ion peak corresponding to this mass (e.g., [M+H]+ at m/z 449.5) in the mass spectrum of a Crisaborole sample would provide strong evidence for the presence of the dimer.

Furthermore, tandem mass spectrometry (MS/MS) is used for structural elucidation. In this technique, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. For example, in the analysis of Crisaborole itself, specific ion transitions such as m/z 322→250 have been monitored. A similar approach would be applied to the dimer impurity. By analyzing the fragmentation pattern of the m/z 449.5 ion and comparing it to the known fragmentation of Crisaborole, analysts can confirm the dimeric structure and identify the linkage points between the two monomer units. This level of characterization is critical for understanding impurity formation pathways.

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Dimer Stability Assessment

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important in pharmaceutical development for characterizing polymorphism and assessing thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC thermograms can reveal melting points, phase transitions, and degradation events. For Crisaborole, various polymorphic forms have been identified, each with distinct endothermic melting peaks. For example, one study reported a commercial sample of Crisaborole showing endothermic peaks at 136.5 °C and 178.23 °C. The peak at the higher temperature was attributed to a heat-induced rearrangement of the crystal structure. The formation of impurities, such as dimers, due to thermal stress could be indicated by the appearance of new peaks or shifts in existing ones.

Interactive Table: Thermal Analysis Data for Crisaborole Polymorphs Users can sort and filter the data by clicking on the headers.

| Polymorphic Form | Technique | Key Observation | Reference |

|---|---|---|---|

| Form I | DSC | Endothermic peak at approx. 129.1°C | |

| Form II | DSC | Endothermic peaks at approx. 125.6°C and 131.8°C | |

| Form A | DSC | Peak maximum at 136.8°C | researchgate.net |

| Form B | DSC | Peak maximum at 138.97°C | researchgate.net |

| Form C | DSC | Peak maximum at 180°C | researchgate.net |

Advanced Spectroscopic Fingerprinting for Quality Control and Fundamental Research Applications

Spectroscopic techniques provide a "fingerprint" of a molecule based on how it interacts with electromagnetic radiation. These fingerprints are highly specific and can be used for quality control (QC) to ensure the identity and purity of a substance.

Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The FTIR spectrum of Crisaborole shows characteristic peaks, such as a strong band around 2225 cm⁻¹ corresponding to the nitrile (C≡N) group. Different polymorphic forms of Crisaborole can be distinguished by their unique IR absorption fingerprints. The presence of a dimer impurity would introduce subtle but detectable changes to this fingerprint, which could be monitored as part of a QC program.

Raman Spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR. It is also highly specific and can be used to generate a chemical fingerprint of a material. Confocal Raman spectroscopy has been used to study the penetration of Crisaborole into the skin, detecting the characteristic C≡N signal. In a quality control setting, the Raman spectrum of a production batch of Crisaborole can be compared to a reference standard. Any significant variation in peak positions or intensities could indicate the presence of an unacceptable level of impurities, including dimers. These spectroscopic fingerprinting methods are powerful tools for ensuring batch-to-batch consistency and for fundamental research into impurity formation.

Q & A

Basic: What efficacy endpoints are most appropriate for evaluating crisaborole in clinical trials, and how do they align with regulatory guidelines?

Answer: The Investigator’s Static Global Assessment (ISGA) is a primary endpoint recommended by the FDA for atopic dermatitis (AD) trials, focusing on lesion severity . However, the Eczema Area and Severity Index (EASI) is preferred by the Harmonizing Outcome Measures for Eczema initiative for its granularity in assessing lesion extent and intensity. To bridge these scales, researchers can use simulation data (e.g., Chopra/Leshem strata) to translate ISGA scores to EASI equivalents. For instance, crisaborole achieved EASI-50 (50% improvement) in 72.1% vs. 57.6% (vehicle) using Chopra strata at day 29 . Trials should predefine endpoints based on regulatory alignment and validation requirements.

Advanced: How can researchers address discrepancies between crisaborole’s efficacy in network meta-analyses and direct trial comparisons?

Answer: Network meta-analyses (NMAs) comparing crisaborole to topical calcineurin inhibitors (e.g., tacrolimus) face limitations due to heterogeneous endpoints (e.g., ISGA vs. SCORAD) and baseline risk adjustments . For example, NMAs suggest crisaborole is comparable to tacrolimus but trends inferior to pimecrolimus, though confidence intervals are wide. To resolve contradictions, researchers should:

- Standardize outcome measures (e.g., ISGA 0/1) across studies.

- Adjust for vehicle response rates and baseline severity.

- Conduct sensitivity analyses to assess robustness .

Basic: What methodological considerations are critical when designing trials to assess crisaborole’s safety profile?

Answer: Key considerations include:

- Local vs. systemic effects : Crisaborole’s minimal systemic absorption reduces systemic adverse event (AE) risks, but local AEs (e.g., burning, pruritus) require site-specific monitoring .

- Comparator selection : Use vehicle-controlled designs to isolate drug effects, as vehicle ointments can transiently improve symptoms .

- Long-term follow-up : Phase IV studies (e.g., CrisADe CARE 1) in infants (3–24 months) validated safety in underrepresented populations .

Advanced: How can longitudinal repeated-measures models optimize the analysis of crisaborole’s treatment effects over time?

Answer: Longitudinal models track dynamic changes in ISGA scores, adjusting for repeated measurements and baseline variability. In pooled phase III data, crisaborole showed statistically significant improvements vs. vehicle by day 8 (ES: large) and sustained through day 29 (ES: medium for vehicle) . Methodological steps:

- Use mixed-effects models to account for within-patient correlations.

- Calculate standardized effect sizes (ES) using the largest SD across studies (e.g., vehicle arm SD at day 29) to mitigate scale attenuation .

- Stratify by baseline severity to reduce heterogeneity.

Basic: How should pruritus and quality of life (QoL) be quantified in crisaborole studies?

Answer: Pruritus is graded on a 4-point scale (0=none to 3=severe), with early improvement defined as ≥1-grade reduction by day 6. In phase III trials, 56.6% of crisaborole patients achieved early pruritus relief vs. 39.5% with vehicle (p<0.001) . QoL metrics (e.g., DLQI/CDLQI) should be analyzed via mediation models to isolate AD severity and pruritus contributions .

Advanced: What statistical approaches are recommended for post hoc analyses of crisaborole in ethnically diverse populations?

Answer: Post hoc analyses (e.g., CrisADe CLEAR in Chinese patients) require:

- Subgroup stratification : Compare efficacy (ISGA 0/1) and safety between ethnic cohorts while controlling for confounders (e.g., baseline severity) .

- Multiplicity adjustments : Apply Bonferroni corrections to secondary endpoints (e.g., pruritus, QoL).

- Sensitivity testing : Re-analyze data using alternative severity scales (e.g., EASI) to confirm robustness .

Basic: How can researchers ensure ethical rigor in crisaborole trial design?

Answer:

- Obtain IRB approval and informed consent, especially for pediatric populations .

- Adhere to Helsinki Declaration principles, including placebo/vehicle controls only when clinically justified .

- Disclose conflicts of interest, particularly in industry-sponsored trials .

Advanced: What strategies improve the reproducibility of crisaborole’s preclinical and clinical data?

Answer:

- Detailed protocols : Document drug formulation (e.g., crisaborole 2% ointment), storage conditions, and application frequency .

- Data transparency : Share raw datasets (e.g., ISGA/EASI scores) via repositories, adhering to FAIR principles .

- Replication studies : Conduct independent trials in varied populations (e.g., CrisADe CARE 1 in infants) .

Basic: What frameworks guide the formulation of research questions for crisaborole studies?

Answer: Use PICO (Population: AD patients; Intervention: crisaborole; Comparison: vehicle/active controls; Outcome: ISGA 0/1) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:

- "Does crisaborole reduce ISGA scores by ≥1 grade in pediatric AD patients vs. vehicle over 28 days?" .

Advanced: How can researchers mitigate bias in patient-reported outcomes (PROs) for crisaborole trials?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.